molecular formula C13H25N3O3 B8437621 Tert-butyl 3-(4-(methylcarbamoyl)piperazin-1-yl)propanoate

Tert-butyl 3-(4-(methylcarbamoyl)piperazin-1-yl)propanoate

Cat. No. B8437621
M. Wt: 271.36 g/mol
InChI Key: PMJBRPNBXRSMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(4-(methylcarbamoyl)piperazin-1-yl)propanoate is a useful research compound. Its molecular formula is C13H25N3O3 and its molecular weight is 271.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-(4-(methylcarbamoyl)piperazin-1-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(4-(methylcarbamoyl)piperazin-1-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 3-(4-(methylcarbamoyl)piperazin-1-yl)propanoate

Molecular Formula

C13H25N3O3

Molecular Weight

271.36 g/mol

IUPAC Name

tert-butyl 3-[4-(methylcarbamoyl)piperazin-1-yl]propanoate

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)19-11(17)5-6-15-7-9-16(10-8-15)12(18)14-4/h5-10H2,1-4H3,(H,14,18)

InChI Key

PMJBRPNBXRSMKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCN1CCN(CC1)C(=O)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of N-methylpiperazine-1-carboxamide hydrochloride (6 g, 33.52 mmol) and K2CO3 (9.26 g, 67.0 mmol) in acetonitrile (100 mL) was added bromopropionic acid tert-butyl ester (8.4 g, 40.2 mmol). The reaction mixture was stirred at reflux for 12 h, cooled to room temperature and partitioned in ethyl acetate (200 mL) and water (100 mL). Organic layer was separated, dried (MgSO4), and concentrated to give tert-butyl 3-(4-(methylcarbamoyl)piperazin-1-yl)propanoate as an oil which was dissolved in a mixture of dichloromethane (100 mL) and TFA (trifluoroacetic acid) (20 mL) and then stirred overnight. The volatiles were removed under vacuum. The residue was dissolved in methanol, 1N hydrogen chloride in ether was added, and then the solution was concentrated to give 3-(4-(methylcarbamoyl)piperazin-1-yl)propanoic acid as a solid. LCMS 216 (M+1)
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
9.26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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